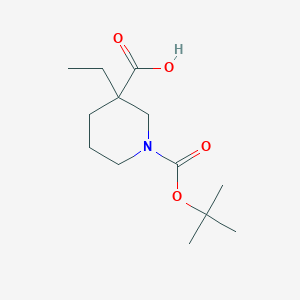

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid

Description

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid is a Boc-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the nitrogen, an ethyl substituent at the 3-position, and a carboxylic acid moiety. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 273.33 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the ethyl substituent increases lipophilicity, influencing solubility and pharmacokinetic properties. This compound is primarily used as a pharmaceutical intermediate in drug discovery and organic synthesis .

Properties

IUPAC Name |

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-13(10(15)16)7-6-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZAZUYDWWUQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678877 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-65-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid, commonly referred to as Boc-3-ethylpiperidine-3-carboxylic acid, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₃H₁₉NO₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 84358-12-3

Synthesis

The synthesis of Boc-3-ethylpiperidine-3-carboxylic acid typically involves the protection of the amine group using a tert-butyloxycarbonyl (Boc) protecting group, followed by carboxylation of the ethyl-substituted piperidine. The reaction conditions often include the use of organic solvents and specific reagents to achieve high yields and purity.

The biological activity of Boc-3-ethylpiperidine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Its structural features allow it to participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have evaluated the anticancer properties of Boc derivatives. For instance, compounds similar to Boc-3-ethylpiperidine have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting potential applications in cancer therapy .

Insecticidal Activity

The compound's structural analogs have been investigated for their insecticidal properties. Research indicates that certain piperidine derivatives can effectively target mosquito larvae, providing a basis for developing new insecticides against vectors such as Aedes aegypti, which transmit diseases like dengue and Zika virus .

Case Studies

-

Anticancer Study :

- Objective : To evaluate the cytotoxic effects of Boc derivatives on breast cancer cells.

- Findings : Compounds exhibited IC50 values ranging from 5 to 20 µM, indicating significant anticancer potential without substantial toxicity towards normal cells.

- Insecticidal Evaluation :

Data Tables

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₉NO₃

- Molecular Weight : 257.33 g/mol

- CAS Number : 887591-65-3

- IUPAC Name : 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent, which enhances its stability and reactivity in synthetic pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

- Peptide Synthesis : The Boc group is commonly used to protect amine functionalities during peptide synthesis, facilitating the stepwise construction of peptide chains.

- Synthesis of Bioactive Compounds : The compound can be transformed into various derivatives that exhibit biological activity, making it useful in the development of new drugs.

Medicinal Chemistry

The compound's structural features allow it to play a crucial role in medicinal chemistry:

- Drug Development : Its ability to undergo nucleophilic substitution reactions enables the synthesis of more complex pharmaceutical compounds. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

- Biological Activity Studies : Research indicates that derivatives of Boc-protected piperidines may exhibit significant biological activities, including interactions with neurotransmitter systems, which could lead to new treatments for neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, researchers employed Boc-protected piperidine derivatives to facilitate the formation of peptide bonds while maintaining the integrity of sensitive functional groups. The study demonstrated that the use of Boc protection improved yields and selectivity in the final products.

Case Study 2: Neuropharmacological Research

A recent investigation into piperidine derivatives revealed that compounds similar to this compound exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs). These findings suggest potential applications in treating depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their impact on molecular properties:

Key Observations:

Preparation Methods

Step 1: Boc Protection of Piperidine Nitrogen

The Boc protecting group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like methylene chloride or methanol at temperatures ranging from 10 to 40 °C.

- Reactants: Piperidine derivative, di-tert-butyl dicarbonate, triethylamine.

- Solvent: Methylene chloride or methanol.

- Temperature: 10–40 °C.

- Time: 3–4 hours.

- Workup: Extraction, washing with water, drying over anhydrous sodium sulfate, and concentration to yield Boc-protected intermediate.

This method achieves high yields (around 90%) of Boc-protected piperidine intermediates.

Step 2: Introduction or Retention of the Ethyl Group at the 3-Position

The ethyl substituent at the 3-position can be introduced via alkylation or retained if starting from a suitably substituted piperidine. For example, 3-ethylpiperidine-3-carboxylic acid can be synthesized from β-keto esters derived from Boc-protected piperidine acids, followed by selective transformations.

A common approach involves:

- Conversion of piperidine-3-carboxylic acid derivatives to β-keto esters using Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).

- Subsequent methanolysis to obtain the β-keto esters.

- Further transformations to introduce or preserve the ethyl group at the 3-position.

Step 3: Oxidation and Functional Group Transformations

For some intermediates, oxidation steps are required to convert hydroxy-substituted piperidines to ketones or carboxylic acids. A notable method involves:

- Oxidation of N-Boc-3-hydroxy piperidine to N-Boc-3-piperidone using a mixed oxidant system of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base such as triethylamine.

- The reaction is typically carried out at low temperatures (-30 °C) in dichloromethane, followed by aqueous workup and crystallization to isolate the product with high purity (>98%).

Representative Synthetic Example (Adapted from Patent CN103204801A)

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-pyridone + benzyl bromide in ethanol, cooled <5 °C, stirred overnight | N-benzyl-3-pyridone quaternary ammonium salt | 90 | Isolated by filtration and washing |

| 2 | Reduction with sodium borohydride in ethanol at 0 °C | N-benzyl-3-hydroxy piperidine | 80 | Workup includes extraction and drying |

| 3 | Hydrogenation with Pd/C catalyst and Boc2O in methanol under H2 atmosphere | N-Boc-3-hydroxy piperidine | 79 | Catalyst filtered off, product purified by washing and extraction |

| 4 | Oxidation with DMSO/oxalyl chloride and triethylamine in dichloromethane at -30 °C | N-Boc-3-piperidone | 75 | Purified by crystallization and washing |

This sequence demonstrates an efficient route to Boc-protected piperidine derivatives with high purity and reasonable overall yield (>40% total yield for N-Boc-3-piperidone).

Analysis of Preparation Methods

| Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Boc Protection | Reaction of piperidine amine with di-tert-butyl dicarbonate | High yield, mild conditions, easy purification | Requires dry conditions, careful temperature control |

| Ethyl Substitution | Alkylation or starting from ethyl-substituted precursors | Allows regioselective substitution | May require stereochemical control |

| Oxidation | DMSO/oxalyl chloride system for converting hydroxy to ketone | High purity product, mild oxidation | Low temperature needed, sensitive reagents |

| Overall Route | Multi-step with isolation after each step | Good control of purity and yield | Several steps increase time and cost |

Summary of Research Findings

- The Boc protection step is well-established and provides a reliable method to protect the nitrogen atom during subsequent transformations.

- The ethyl group at the 3-position can be introduced via β-keto ester intermediates or retained from starting materials, with regioselectivity achieved through careful synthetic design.

- Oxidation using DMSO and oxalyl chloride is an effective method to convert hydroxy groups to ketones in Boc-protected piperidine systems.

- The overall synthetic route benefits from relatively high yields, good purity, and scalability, making it suitable for industrial pharmaceutical intermediate production.

- The synthetic methods reduce production cost, energy consumption, and environmental impact compared to older multi-step routes.

Q & A

Advanced Research Question

- Pharmacokinetics : SwissADME predicts moderate LogP (~2.5), suggesting good membrane permeability but potential P-gp efflux .

- Docking studies : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid moiety with catalytic residues .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize in vitro assays .

What are the documented contradictions in reported synthetic routes, and how are they reconciled?

Advanced Research Question

Discrepancies in literature include:

- Deprotection efficiency : TFA vs. HCl in dioxane for Boc removal—TFA gives higher yields but requires careful neutralization .

- Racemization risk : Microwave-assisted synthesis reduces reaction time, minimizing stereochemical loss vs. traditional heating .

Cross-validation with chiral chromatography and kinetic studies resolves these issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.